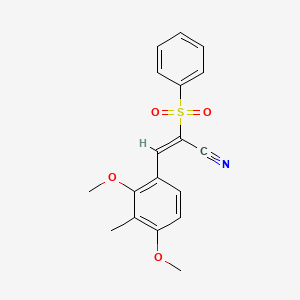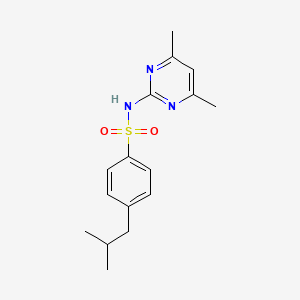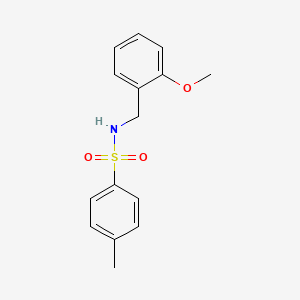
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as EFPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EFPA is a member of the acrylamide family, which is widely used in the synthesis of polymers, as well as in the production of dyes, plastics, and other industrial materials. In recent years, EFPA has been studied extensively for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which may have potential therapeutic applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its potential as an inhibitor of acetylcholinesterase, this compound has also been shown to have antioxidant properties. This may be due to its ability to scavenge free radicals in the body, which can cause cellular damage and contribute to the development of various diseases.
实验室实验的优点和局限性
One advantage of using N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials, and the purification process is relatively straightforward. Another advantage is its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one limitation of using this compound in lab experiments is its relatively limited solubility in water, which may make it difficult to work with in certain experimental conditions.
未来方向
There are a number of potential future directions for research on N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is the development of more efficient synthesis methods for this compound, which may lead to increased availability and lower costs. Another area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
合成方法
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the condensation of 2-furylamine and 2-ethylbenzaldehyde, followed by reaction with phenylacetic acid. The resulting product is then purified using column chromatography or recrystallization. Other methods for synthesizing this compound include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
科学研究应用
N-(2-ethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of research that has shown promise is the use of this compound as a potential inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may have potential therapeutic applications in the treatment of Alzheimer's disease, which is characterized by a loss of acetylcholine-producing neurons in the brain.
属性
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-16-9-6-7-13-20(16)22-21(23)19(15-18-12-8-14-24-18)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,22,23)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEBEVYFDYKANS-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)

![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)
![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)

![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)


![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)